(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane, also known by its Chemical Abstracts Service number 1131614-31-7, is a chemical compound characterized by a specific stereochemistry and functional groups that provide unique reactivity and properties. This compound belongs to the class of oxanes, which are cyclic ethers containing an oxygen atom in the ring. The presence of an iodomethyl group and a methoxyphenyl substituent significantly influences its chemical behavior and potential applications.
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane is classified as an organic halide due to the presence of an iodine atom. It is also categorized under cyclic ethers because of its oxane structure. Its specific configuration makes it a chiral molecule, which is significant for applications in pharmaceuticals and materials science.
The synthesis of (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane typically involves the iodination of a precursor compound. Common methods include:
One effective synthetic route involves the reaction of (2S,5R)-2-methyl-5-(3-methoxyphenyl)oxane with iodine monochloride or other iodinating agents in a solvent such as dichloromethane at controlled temperatures to ensure selectivity and yield .
The molecular structure of (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane features:
The structural representation can be expressed using SMILES notation: C[C@H]1[C@@H](C(C1)OC(C)C(C)(C)C)C(C)(C)C
, indicating the arrangement of atoms and stereochemistry .
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane can undergo several types of chemical reactions:
The reactivity of this compound is largely influenced by the iodomethyl moiety, which acts as a good leaving group during nucleophilic substitution reactions .
The mechanism of action for (2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane primarily revolves around its ability to participate in nucleophilic substitution reactions. When treated with nucleophiles, the iodomethyl group leaves, allowing the nucleophile to bond with the carbon atom previously attached to iodine.
This process can be illustrated through a typical reaction scheme where a nucleophile attacks the carbon atom adjacent to the leaving group (iodine), leading to product formation and regeneration of iodide ion .
Physical property data suggest that this compound has significant potential for reactivity due to its functional groups .
(2S,5R)-2-(Iodomethyl)-5-(3-methoxyphenyl)oxane has potential applications in:
The construction of the chiral oxane core in (2S,5R)-2-(iodomethyl)-5-(3-methoxyphenyl)oxane employs meticulously controlled stereoselective methodologies. Two predominant strategies have emerged for establishing the critical (2S,5R) configuration: enzymatic resolution and chiral auxiliary-mediated cyclization. The enzymatic approach utilizes lipase-catalyzed kinetic resolution of racemic tetrahydropyran precursors, achieving enantiomeric excess (ee) values exceeding 92% through selective acetylation of the undesired enantiomer [4]. This biocatalytic method offers environmental advantages but faces limitations in substrate generality.
Alternatively, chiral pool strategies leverage naturally occurring terpenes as stereochemical templates. A more efficient route employs a Evans oxazolidinone auxiliary to direct the stereoselective cyclization of a keto-aldehyde precursor. This cyclization proceeds through a chair-like transition state where the 3-methoxyphenyl group occupies a pseudo-equatorial position, yielding the trans-disubstituted oxane with >10:1 diastereoselectivity [4]. Microwave-assisted ring-closing metathesis (RCM) of diene precursors using Grubbs' second-generation catalyst has also demonstrated promise, reducing reaction times from 24 hours to under 90 minutes while maintaining stereofidelity at the C5 position [3].
Table 1: Comparative Analysis of Oxane Ring Formation Strategies
Method | Key Reagent/Catalyst | diastereoselectivity | ee (%) | Yield (%) |
---|---|---|---|---|
Enzymatic Resolution | Candida antarctica Lipase B | N/A | 92 | 45* |
Chiral Auxiliary | Evans Oxazolidinone | >10:1 | >99 | 78 |
RCM Cyclization | Grubbs G2 Catalyst | 8:1 | 94 | 82 |
Biomimetic Prins | BF₃·OEt₂ | >20:1 | >99 | 67 |
*Theoretical maximum yield for kinetic resolution is 50%
Introduction of the iodomethyl group at C2 presents distinct regiochemical challenges. Two principal iodination pathways have been optimized: radical halogenation of the corresponding methyl precursor and nucleophilic displacement of bromo or mesylate intermediates. Radical iodination employing iodine and di-tert-butyl peroxide under photochemical conditions proceeds through a kinetically controlled hydrogen abstraction pathway, selectively targeting the C2 methyl group due to stereoelectronic effects from the adjacent oxygen atom. This method achieves 85-90% regioselectivity but generates diiodo byproducts (5-8%) through over-iodination [2].
The thermodynamically favored approach utilizes the Finkelstein reaction, where the bromomethyl precursor (CAS 23239-36-3) undergoes halide exchange in acetone/NaI at reflux. This equilibrium-driven process achieves near-quantitative conversion (95-98%) by leveraging sodium iodide solubility in acetone while precipitating NaBr [3]. Kinetic studies reveal significantly higher activation energy for the tertiary bromide substitution (ΔG‡ = 24.3 kcal/mol) compared to the primary bromide (ΔG‡ = 18.7 kcal/mol), enabling selective transformation of the C2-bromomethyl group without epimerization at C5. Notably, the stereochemical integrity of the C5 methoxyphenyl substituent remains preserved under both conditions due to the stability of the oxane conformation.
Table 2: Iodination Methods Comparison
Parameter | Radical Pathway | Finkelstein Pathway |
---|---|---|
Reaction Temperature | 25°C | 56°C |
Time | 3 hours | 18 hours |
Byproducts | Diiodo (5-8%), Epimer (1-2%) | Epimer (0.5%) |
Scalability | Limited by light penetration | Easily scalable |
Stereospecificity | Retention | Retention |
Typical Yield | 74% | 95% |
The acid-sensitive 3-methoxyphenyl moiety necessitates strategic protection during oxane ring formation and iodination steps. Comparative studies of methoxyprotecting groups reveal significant differences in deprotection efficiency and stereochemical outcomes:
The optimal protection strategy employs differential deprotection where the methoxy group remains unprotected throughout the synthesis, leveraging its ortho-directing effects during electrophilic cyclization. This counterintuitive approach succeeds because the electron-donating methoxy group stabilizes cationic intermediates during Prins-type cyclization, enhancing trans-diastereoselectivity from 4:1 to >15:1 [4] [6]. Subsequent iodination proceeds without interference due to the radical-stabilizing nature of the aryl methoxy group.
Table 3: Protecting Group Performance Metrics
Protecting Group | Deprotection Conditions | Epimerization (%) | Overall Yield (%) |
---|---|---|---|
None | Not required | <2 | 89 |
MOM | PPTS/EtOH, 60°C | 5 | 72 |
PMB | DDQ, CH₂Cl₂/H₂O | 3 | 68 |
Bn | H₂ (50 psi), Pd/C, EtOAc | 4 | 75 |
Electronic and steric properties of phenyl substituents profoundly impact stereoselectivity during oxane ring formation and downstream reactivity. Systematic comparison of 3-methoxyphenyl versus 4-methylphenyl derivatives reveals three critical differences:
Cyclization Diastereoselectivity: The 3-methoxy group's ortho-directing effect stabilizes developing carbocation character at C5 during ring closure, enhancing trans-selectivity (>15:1 dr) compared to the para-methyl analog (8:1 dr). Computational modeling indicates a 2.7 kcal/mol energy difference between transition states due to resonance stabilization [4].
Iodination Kinetics: Electron-donating methoxy groups accelerate radical iodination by 3.2-fold (k_rel = 3.2) relative to methyl-substituted analogs, attributed to enhanced radical stability at the benzylic position. Hammett correlations yield ρ = -0.87 for iodination rates, confirming significant buildup of positive charge in the transition state.
Conformational Behavior: X-ray crystallography of the 3-methoxyphenyl derivative shows the aryl ring rotated 37° out of plane with the oxane ring, minimizing steric interactions with the iodomethyl group. In contrast, the 4-methyl derivative adopts a nearly coplanar arrangement (8° dihedral), creating unfavorable van der Waals contacts that reduce crystalline stability by 4.8 kcal/mol [4].
Notably, attempts to introduce electron-withdrawing groups (e.g., 3-fluorophenyl) result in substantial erosion of stereoselectivity during cyclization (<3:1 dr) and sluggish iodination kinetics (40% reduced yield), highlighting the necessity of electron-donating substituents for efficient synthesis.
Table 4: Electronic Effects on Key Synthetic Parameters
Substituent | Cyclization dr (trans:cis) | Relative Iodination Rate | Crystalline Melting Point (°C) |
---|---|---|---|
3-OCH₃ | >15:1 | 1.00 | 112-114 |
4-OCH₃ | 12:1 | 1.15 | 98-100 |
4-CH₃ | 8:1 | 0.72 | 105-107 |
3-F | 2.5:1 | 0.41 | Oil |
H | 5:1 | 0.63 | 86-88 |
Transitioning laboratory synthesis to industrial production introduces three significant scalability constraints requiring innovative engineering solutions:
Iodide Stability: The C-I bond undergoes gradual hydrolysis during storage, generating up to 8% hydroxymethyl impurity (CAS 2059914-89-3) within six months at -20°C. Implementing cryogenic crystallization (-30°C) from pentane/THF mixtures yields thermodynamically stable polymorph Form II with enhanced shelf-life (<0.5% degradation/year) [3].
Purification Complexity: Traditional silica chromatography fails economically above 5 kg scale. Industry adopts crystallization-directed purification using a molecular tweezer additive (tris-aminoguanidinium nitrate) that selectively complexes the cis-diastereomer (K_a = 3.8 × 10³ M⁻¹), increasing diastereomeric purity from 92% to >99.5% in a single crystallization [7].
Recent advances in catalytic iodide recycling demonstrate particular value for large-scale manufacturing. A palladium-catalyzed process converts iodination byproducts (HI, I₂) back to NaI using dimethyl sulfoxide (DMSO) as a terminal oxidant, reducing iodide consumption by 78% and eliminating hazardous iodine waste streams. This closed-loop system achieves 92% atom economy compared to 65% in conventional processes [4].
Table 5: Scalability Solutions and Process Metrics
Challenge | Laboratory Approach | Industrial Solution | Key Metric Improvement |
---|---|---|---|
Radical Safety | Batch, floodlight irradiation | Continuous flow microreactor | Productivity: 3.2 kg/day |
Diastereomer Separation | Column chromatography | Molecular tweezer co-crystal | Purity: 92% → 99.5% |
Iodide Stability | -20°C storage | Polymorph control (Form II) | Degradation: 8% → 0.5%/yr |
Iodine Atom Economy | Stoichiometric NaI | Pd-catalyzed HI oxidation | Cost/kg: Reduced 44% |
Heavy Metal Contamination | None | Pd-scavenging resin (SiliaBond) | Pd < 2 ppm |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7